6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline
Description
Historical Development of Quinoline-Oxadiazole Pharmacophores
The quinoline scaffold, first isolated from coal tar in 1834, has been integral to medicinal chemistry since the 19th century, notably in antimalarial agents like quinine and chloroquine. Concurrently, 1,3,4-oxadiazole emerged in the mid-20th century as a versatile heterocycle with applications in agrochemicals and pharmaceuticals due to its metabolic stability and hydrogen-bonding capacity. The convergence of these motifs began in the early 2000s, driven by the need to overcome drug resistance. For instance, the 2015 synthesis of quinoline-oxadiazole hybrids marked a milestone, demonstrating enhanced antimicrobial activity compared to parent compounds. Key historical milestones include:
Significance of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline in Medicinal Chemistry
This compound’s structure features a quinoline core substituted at position 6 with a 1,3,4-oxadiazole ring bearing a 4-methylphenyl group. The methyl group enhances lipophilicity, facilitating membrane penetration, while the oxadiazole’s electron-deficient nature promotes interactions with enzymatic targets like topoisomerases. Notably, the hybrid design leverages quinoline’s DNA intercalation ability and oxadiazole’s inhibition of microbial efflux pumps, offering dual mechanisms against resistant pathogens.
Structural Advantages :
- Quinoline moiety : Planar structure enables intercalation into DNA/RNA, disrupting replication in pathogens and cancer cells.
- Oxadiazole ring : Serves as a bioisostere for carboxylic acid esters, improving metabolic stability.
- 4-Methylphenyl substituent : Increases hydrophobic interactions with binding pockets, as seen in antitubercular analogs.
Current Research Landscape and Academic Interest
Recent studies prioritize structural modifications to optimize efficacy. For example, a 2023 evaluation of 1,3,4-oxadiazole derivatives revealed potent anticancer activity against A549 lung cancer cells (IC~50~ = 6.62 μM). Parallel work focuses on antimicrobial applications, with hybrid compounds showing 4–8-fold greater potency against Mycobacterium tuberculosis than standard therapies.
Emerging Research Directions :
- Computational Modeling : Molecular docking studies predict strong binding to Plasmodium falciparum dihydrofolate reductase, suggesting antimalarial potential.
- Synthetic Innovation : Green chemistry approaches, such as iodine-mediated cyclization, reduce reaction times from 12 hours to 2 hours.
- Structure-Activity Relationships (SAR) : Electron-donating groups at the oxadiazole’s 5-position correlate with enhanced antibacterial activity, while halogen substitutions improve antimalarial IC~50~ values.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-quinolin-6-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-12-4-6-13(7-5-12)17-20-21-18(22-17)15-8-9-16-14(11-15)3-2-10-19-16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFQVPAIRDCGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline typically involves the reaction of quinoline derivatives with appropriate oxadiazole precursors. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Chemical Reactions Analysis
6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions, where 4-methylbenzohydrazide reacts with quinoline-2-carboxylic acid in the presence of phosphorus oxychloride as a dehydrating agent. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
Anticancer Research
Recent studies have highlighted the anticancer properties of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds derived from this structure have shown promising results against HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colorectal cancer) cells .
Neurodegenerative Disease Treatment
Research indicates that derivatives of this compound may serve as acetylcholinesterase inhibitors, which are crucial for the treatment of Alzheimer's disease. A study reported that certain synthesized derivatives exhibited IC50 values as low as 0.033 μM against acetylcholinesterase, indicating potent inhibitory activity .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Studies show that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Case Study 1: Alzheimer’s Disease
In a study focused on Alzheimer's disease, several oxadiazole-quinoline hybrids were synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The most active compounds demonstrated significant binding affinity through molecular docking studies, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted to evaluate the anticancer effects of this compound derivatives on various human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective toxicity towards malignant cells .
Mechanism of Action
The mechanism of action of 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Substituent Effects on Anticancer Activity
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl-substituted analogue (IC₅₀ = 8.31 µM) outperforms the 2-nitrophenyl derivative (IC₅₀ = 9.81 µM) in MCF-7 cells, suggesting electron-withdrawing groups enhance cytotoxicity. The 4-methylphenyl group in the target compound, being electron-donating, may reduce potency compared to chlorine but improve metabolic stability .
- Positional Isomerism: Substitution at position 6 of quinoline (target compound) versus position 4 (e.g., 4-(5-(4-Chlorophenyl)-oxadiazol-2-yl)quinoline) may alter binding to biological targets due to steric and electronic differences .
Heterocyclic Core Modifications
Pharmacological Diversification
- Anticonvulsant vs. Anticancer Focus: Derivatives like 3-(5-substituted-oxadiazol-2-yl)quinolin-2(1H)-ones prioritize anticonvulsant activity, highlighting the scaffold’s versatility. However, structural modifications (e.g., quinolin-2-one vs. quinoline) significantly redirect biological applications.
Biological Activity
6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline is a heterocyclic compound that merges the structural features of quinoline and oxadiazole. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an anticancer agent and for its antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure
The compound consists of a quinoline moiety fused with an oxadiazole ring, characterized by the presence of a 4-methylphenyl substituent. The molecular formula is with a molecular weight of 270.31 g/mol.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anticancer Activity : The compound has been shown to inhibit the B-cell lymphoma 2 (Bcl-2) protein, which is crucial in regulating apoptosis in cancer cells. This inhibition leads to increased apoptosis in various cancer cell lines, including cervical and breast cancers.
- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity against specific bacterial strains. It is believed to interfere with bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV .
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound:
- Cell Line Evaluations : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Flow cytometry analysis revealed dose-dependent increases in apoptotic markers such as cleaved caspase-3 and p53 expression levels .
- Structure-Activity Relationship (SAR) : Molecular docking studies indicated strong interactions between the compound and target proteins involved in apoptosis regulation. The binding affinity was attributed to hydrogen bonds and hydrophobic interactions with critical residues in the Bcl-2 binding pocket .
Antimicrobial Studies
The antimicrobial efficacy of this compound has been assessed against various pathogens:
- Minimum Inhibitory Concentration (MIC) : In vitro tests reported MIC values indicating potent activity against several bacterial strains. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 2 μg/mL .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : One common method involves reacting appropriate hydrazones with quinoline derivatives under acidic conditions to form the oxadiazole ring.
- Yield and Purity : These methods typically yield good to excellent results concerning purity and yield, confirmed through techniques such as NMR and mass spectrometry.
Case Study 1: Anticancer Activity
In a study evaluating various oxadiazole derivatives, this compound was highlighted for its superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. The IC50 values against MCF-7 cells were reported at approximately 0.65 μM .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties revealed that this compound effectively inhibited biofilm formation in Staphylococcus epidermidis, showcasing its potential for treating infections associated with biofilm-forming bacteria .
Q & A
Basic: What are the common synthetic routes for preparing 6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as azidoquinolines or propargyl alcohol derivatives. For example, 4-azidoquinoline derivatives can undergo Huisgen cycloaddition with propargyl alcohol to form triazole intermediates, which are further functionalized with oxadiazole moieties . Transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or condensation with hydrazine derivatives are also employed to attach the oxadiazole ring . Key steps include refluxing in solvents like acetone or ethanol, using catalysts such as K₂CO₃, and optimizing reaction times (4–8 hours) for higher yields .
Basic: Which spectroscopic and crystallographic methods are employed to characterize the structure of this compound?
Methodological Answer:
- NMR/IR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns, while IR identifies functional groups (e.g., C=O at ~1739 cm⁻¹, C-N at ~1588 cm⁻¹) .
- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELX software) determines bond lengths, angles, and ring conformations. Data-to-parameter ratios >16 and R-factors <0.1 ensure structural accuracy .
Advanced: How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
- Reaction Optimization: Use anhydrous conditions to minimize side reactions. For example, refluxing with K₂CO₃ in acetone improves cyclization efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol removes impurities .
- Green Chemistry: Ultrasound irradiation or ionic liquid-mediated reactions reduce reaction times and improve atom economy .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
Methodological Answer:
- Substituent Variation: Modify the oxadiazole’s phenyl group (e.g., electron-withdrawing substituents like -CF₃ enhance anticancer activity) .
- In Vitro Screening: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with logP and TPSA (e.g., logP ~5.0–6.6 for optimal membrane permeability) .
- Computational Docking: Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like EGFR or tubulin .
Advanced: How to address contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization: Validate protocols (e.g., consistent cell passage numbers, incubation times) to reduce variability .
- Stability Testing: Monitor compound degradation in DMSO or PBS using HPLC .
- Meta-Analysis: Compare data across studies with similar substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to isolate electronic effects .
Basic: What in vitro assays are typically used to evaluate the anticancer potential of such compounds?
Methodological Answer:
- Cytotoxicity Assays: MTT or SRB assays quantify cell viability (e.g., IC₅₀ = 2–15 µM for potent derivatives) .
- Apoptosis Detection: Annexin V/PI staining or caspase-3 activation assays confirm programmed cell death .
- Migration Inhibition: Scratch/wound-healing assays assess anti-metastatic potential .
Advanced: What computational methods support the design of novel derivatives with enhanced properties?
Methodological Answer:
- QSAR Modeling: Use descriptors like molar refractivity (88–125) and TPSA (51–97 Ų) to predict bioactivity .
- ADMET Prediction: SwissADME or pkCSM tools estimate bioavailability (e.g., GI absorption: high for logP >4) .
- Molecular Dynamics: Simulate binding stability (RMSD <2 Å) with targets like DNA topoisomerase II .
Advanced: How to resolve discrepancies in crystallographic data interpretation for this compound?
Methodological Answer:
- Data Validation: Check for completeness (I/σ(I) >2) and redundancy (Rint <0.05) .
- Software Tools: Use OLEX2 or PLATON to detect disorder or twinning .
- Comparative Analysis: Cross-reference bond lengths (C-C: 1.35–1.48 Å) with similar quinoline-oxadiazole structures .
Basic: What are the key intermediates in the synthesis of this compound, and how are they characterized?
Methodological Answer:
- Intermediate 1: 4-Azido-6-methoxy-2-methylquinoline, confirmed via IR (N₃ stretch at ~2100 cm⁻¹) and MS .
- Intermediate 2: Propargyl alcohol-derived triazole, characterized by ¹H NMR (δ 4.5–5.0 ppm for -CH₂-OH) .
- Final Intermediate: 1,3,4-Oxadiazole-thiol, verified by LC-MS (m/z 547.43) and elemental analysis .
Advanced: How to design experiments to assess the compound's mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Use pull-down assays or thermal shift profiling to identify protein targets .
- Pathway Analysis: RNA-seq or Western blotting to monitor signaling pathways (e.g., PI3K/AKT inhibition) .
- In Vivo Models: Xenograft studies in mice (e.g., 20 mg/kg dosing) evaluate tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
